Tissue-Selective VOCC Blockade: 27.5-Fold Preferential Inhibition of Vascular Smooth Muscle Over Cardiomyocyte Calcium Channels
In a head-to-head patch-clamp study, catharanthine inhibited voltage-operated L-type Ca²⁺ channel (VOCC) currents with an IC₅₀ of 8 µM in vascular smooth muscle cells (VSMCs) versus 220 µM in cardiomyocytes from rat mesenteric artery, representing a 27.5-fold functional selectivity for the resistance vasculature over cardiac tissue [1]. This tissue-selective VOCC blockade differentiates catharanthine from classical L-type calcium channel blockers such as nifedipine or verapamil, which typically show less pronounced vascular-cardiac selectivity ratios.
| Evidence Dimension | IC₅₀ for inhibition of VOCC currents (patch-clamp electrophysiology) |
|---|---|
| Target Compound Data | IC₅₀ = 8 µM (VSMCs); IC₅₀ = 220 µM (cardiomyocytes) |
| Comparator Or Baseline | Same compound evaluated in two primary cell types within the identical experimental system; Selectivity ratio = 27.5-fold (220/8) |
| Quantified Difference | 27.5-fold greater potency in VSMCs relative to cardiomyocytes |
| Conditions | Whole-cell patch-clamp recording of L-type VOCC currents in freshly isolated rat mesenteric artery VSMCs and ventricular cardiomyocytes; voltage step protocol from −80 mV to +10 mV |
Why This Matters
This tissue-selectivity profile makes catharanthine a valuable pharmacological tool for dissecting vascular versus cardiac VOCC contributions, and positions it as a scaffold for developing vasodilatory agents with reduced direct cardiac depressant effects.
- [1] Jadhav A, Liang W, Balsevich J, et al. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes. J Pharmacol Exp Ther. 2013;345(3):383-392. doi:10.1124/jpet.112.199661 View Source
